molecular formula C15H11ClN2OS2 B2867808 N-(5-(2-chlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide

N-(5-(2-chlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2867808
M. Wt: 334.8 g/mol
InChI Key: KIWRETAQONZWDX-UHFFFAOYSA-N
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Description

“N-(5-(2-chlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide” is a compound that contains a thiazole ring, which is a five-membered heterocycle containing one sulfur and one nitrogen atom . The thiazole moiety has been an important heterocycle in the world of chemistry, contributing to the development of various drugs and biologically active agents .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Synthesis and Biological Activities

Compounds structurally related to N-(5-(2-chlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide have been synthesized and evaluated for their potential biological activities. For instance, derivatives of thiophene-2-carboxamide have been synthesized and tested for in vitro cytotoxicity, showing good inhibitory activity against various cell lines, especially those containing thiazolidinone ring or thiosemicarbazide moiety in their structures (Atta, Abdel‐Latif, 2021). Additionally, novel thiourea derivatives and their complexes have been prepared, characterized, and their anticancer and antioxidant activities investigated, demonstrating significant biological potential (Yeşilkaynak et al., 2017).

Antimicrobial and Antifungal Activities

Thiophene-based compounds have also been explored for antimicrobial properties. A variety of N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and related derivatives were prepared and showed potential antibacterial activity against B. subtilis and antifungal activity against A. niger (Sowmya et al., 2018). This indicates the relevance of thiophene-2-carboxamide derivatives in developing new antimicrobial agents.

Synthetic Methodologies

Research on this compound and related molecules contributes significantly to synthetic chemistry, offering new methodologies for constructing complex molecules. For example, a new and efficient method for the synthesis of 2-amino-thiazole-5-carboxylamide derivatives, applicable to the synthesis of anticancer drugs like dasatinib, has been developed, showcasing the importance of these compounds in drug discovery and development (Chen et al., 2009).

Future Directions

The thiazole moiety has been an important heterocycle in the world of chemistry, contributing to the development of various drugs and biologically active agents . Future research could focus on exploring the potential biological activities of “N-(5-(2-chlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide” and developing efficient synthesis methods for this compound.

Properties

IUPAC Name

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS2/c16-12-5-2-1-4-10(12)8-11-9-17-15(21-11)18-14(19)13-6-3-7-20-13/h1-7,9H,8H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWRETAQONZWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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